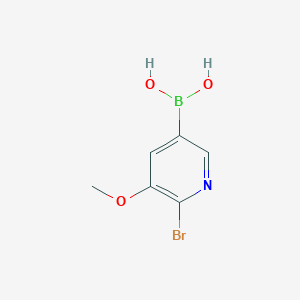

2-Bromo-3-methoxypyridine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-methoxypyridine-5-boronic acid: is an organoboron compound with the molecular formula C6H7BBrNO3 and a molecular weight of 231.84 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and boronic acid functional groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3-methoxypyridine-5-boronic acid typically involves the borylation of 2-Bromo-3-methoxypyridine. One common method is the reaction of 2-Bromo-3-methoxypyridine with triisopropyl borate and n-butyllithium in an anhydrous solvent like diethyl ether . The reaction is usually carried out under an inert atmosphere to prevent moisture and air from affecting the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation is also common to ensure consistency and safety in large-scale production .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The boronic acid group at position 5 facilitates participation in palladium-catalyzed coupling reactions, while the bromine at position 2 serves as an additional reactive site.

Suzuki-Miyaura Coupling

This reaction couples the boronic acid group with aryl or heteroaryl halides to form biaryl structures. For example:

2-Bromo-3-methoxypyridine-5-boronic acid+Ar-XPd(PPh3)4,baseAr-Pyridine derivative+byproducts

Conditions :

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Bases: K₂CO₃ or Na₂CO₃

Key Applications :

Sequential Coupling

The bromine at position 2 can undergo further coupling (e.g., Buchwald-Hartwig amination) after Suzuki reactions, enabling stepwise functionalization .

Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects from the boronic acid and methoxy groups.

Nucleophilic Aromatic Substitution

Reagents like amines or thiols displace bromine under mild conditions:

2-Bromo-3-methoxypyridine-5-boronic acid+NH2R→2-Amino-3-methoxypyridine-5-boronic acid+HBr

Conditions :

Metalation Reactions

Lithiation at position 6 (directed by methoxy and boronic acid groups) allows introduction of electrophiles:

2-Bromo-3-methoxypyridine-5-boronic acidLDA, -78°CLithiated intermediateElectrophileSubstituted product

Reduction of Boronic Acid

The boronic acid group can be reduced to a hydroxyl or methyl group:

B(OH)2LiAlH4CH3

Applications :

Oxidation of Methoxy Group

Controlled oxidation converts the methoxy group to a ketone or carboxylic acid under strong acidic conditions .

Industrial and Medicinal Relevance

-

Drug Synthesis : Used in kinase inhibitor scaffolds (e.g., antitumor agents) .

-

Material Science : Building block for organic electronic materials due to planar biaryl structures .

This compound’s versatility underscores its importance in modern organic synthesis, enabling efficient access to complex molecular architectures.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

2-Bromo-3-methoxypyridine-5-boronic acid serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the preparation of Fimepinostat (CUDC-907), which is under investigation for treating various cancers, including lymphoma and breast cancer . This compound acts as a dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K), showcasing its potential in targeted cancer therapies.

1.2 Development of Antiepileptic Drugs

The compound is also utilized in synthesizing intermediates for antiepileptic medications like Perampanel, which is used for treating partial seizures in epilepsy patients . The synthesis process involves coupling reactions where this compound reacts with other halogenated pyridines to form complex structures necessary for drug efficacy.

Synthetic Methodologies

2.1 General Synthesis Approach

The synthesis of this compound typically involves the following steps:

- Reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a catalyst such as palladium under mild conditions .

- The resulting boronic acid can be further functionalized through cross-coupling reactions with various electrophiles, enhancing its utility in synthetic organic chemistry.

2.2 Reaction Conditions and Yields

The reaction conditions are optimized to achieve high yields while minimizing costs. For example, using K₂CO₃ as a base and DMF or dioxane as solvents has been shown to yield satisfactory results with minimal by-products .

| Reagent | Amount | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | 1.41 mL | DMF | 85 | Optimal conditions achieved |

| Bis(pinacolato)diboron | 2.07 g | DMF | - | Coupling agent |

| 2-Chloropyridine | 1.7 g | - | - | Final product formation |

Case Studies and Research Findings

3.1 Case Study: Fimepinostat Development

Research has demonstrated that Fimepinostat's efficacy can be significantly enhanced through the incorporation of this compound into its synthetic pathway. Clinical trials have shown promising results in treating various malignancies, indicating that this compound plays a vital role in modern oncological therapies .

3.2 Case Study: Antiepileptic Drug Synthesis

The synthesis of Perampanel highlights the importance of this boronic acid derivative in creating effective antiepileptic treatments. The method described involves straightforward coupling reactions that yield high-purity intermediates necessary for pharmaceutical formulations .

Mecanismo De Acción

The primary mechanism of action for 2-Bromo-3-methoxypyridine-5-boronic acid in chemical reactions is through the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily the palladium catalyst and the aryl or vinyl halide substrates.

Comparación Con Compuestos Similares

Comparison: 2-Bromo-3-methoxypyridine-5-boronic acid is unique due to the presence of both bromine and boronic acid functional groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. For example, 2-Methoxypyridine-5-boronic acid lacks the bromine group, which limits its reactivity in certain types of cross-coupling reactions .

Actividad Biológica

2-Bromo-3-methoxypyridine-5-boronic acid (C₆H₇BBrNO₃) is an organoboron compound notable for its potential applications in medicinal chemistry and organic synthesis. Its structure, characterized by a bromine atom, a methoxy group, and a boronic acid functional group attached to a pyridine ring, suggests significant biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₆H₇BBrNO₃

- Molecular Weight : 231.84 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 233.4 ± 20.0 °C at 760 mmHg

- Melting Point : 45-49 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromo-3-methoxypyridine with boron reagents under controlled conditions to yield the boronic acid derivative. This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic molecules.

Antibacterial Activity

Research indicates that boronic acids, including this compound, exhibit antibacterial properties. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth, particularly against Gram-negative bacteria such as Escherichia coli . The mechanism often involves the formation of reversible covalent bonds with diols in bacterial cell walls.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrate that derivatives of boronic acids can induce cytotoxic effects on cancer cell lines while sparing healthy cells. For instance, related compounds have shown IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells . The mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation.

Enzyme Inhibition

Boronic acids are known to interact with various enzymes through covalent modification. Studies have highlighted the potential of this compound as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases . The inhibition profile suggests that this compound could be beneficial in developing treatments for conditions like Alzheimer's disease.

Case Studies and Research Findings

The biological activity of this compound is largely attributed to its ability to form covalent bonds with target biomolecules:

- Enzyme Interaction : The boronic acid moiety can form reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, leading to inhibition.

- Antibacterial Mechanism : The interaction with bacterial cell wall components disrupts their integrity, leading to cell death.

- Anticancer Mechanism : Inhibition of key enzymes involved in cancer metabolism results in reduced proliferation and increased apoptosis in cancer cells.

Propiedades

IUPAC Name |

(6-bromo-5-methoxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWDNGPSBFKVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)Br)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.